![molecular formula C15H19NO2S B5766835 3-[1-isobutyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5766835.png)
3-[1-isobutyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid
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Overview
Description
3-[1-isobutyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid, also known as ibuprofen, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used to relieve pain, reduce fever, and alleviate inflammation. Ibuprofen is one of the most commonly used drugs in the world, with millions of people taking it every day.
Mechanism of Action
The mechanism of action of 3-[1-isobutyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a type of lipid that is involved in inflammation, pain, and fever. Ibuprofen inhibits both COX-1 and COX-2 enzymes, although it has a higher affinity for COX-2. By inhibiting COX enzymes, 3-[1-isobutyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid reduces the production of prostaglandins, leading to reduced inflammation, pain, and fever.
Biochemical and Physiological Effects
Ibuprofen has several biochemical and physiological effects, including reducing inflammation, pain, and fever. It also has antiplatelet effects, which can reduce the risk of blood clots and stroke. Ibuprofen has been shown to have a positive effect on bone density and may reduce the risk of osteoporosis. However, long-term use of 3-[1-isobutyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid can cause gastrointestinal problems, such as ulcers and bleeding, and may increase the risk of cardiovascular events.
Advantages and Limitations for Lab Experiments
Ibuprofen is a widely available and relatively inexpensive drug, making it a popular choice for lab experiments. It is also well-tolerated in humans, with few side effects at therapeutic doses. However, 3-[1-isobutyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid has a short half-life, which can make it difficult to maintain a consistent level of drug in the body over a long period of time. Additionally, 3-[1-isobutyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid can interfere with some assays, particularly those involving COX enzymes.
Future Directions
There are several potential future directions for research on 3-[1-isobutyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid. One area of interest is the development of more selective COX-2 inhibitors, which could reduce the risk of gastrointestinal and cardiovascular side effects. Another area of research is the use of 3-[1-isobutyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid in combination with other drugs, such as opioids, to improve pain relief. Finally, there is growing interest in the use of 3-[1-isobutyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid for the prevention and treatment of Alzheimer's disease, although more research is needed in this area.
Conclusion
In conclusion, 3-[1-isobutyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid is a widely used drug with a long history of scientific research. It is an effective anti-inflammatory, analgesic, and antipyretic agent that has been studied for its potential use in a variety of conditions. While 3-[1-isobutyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid has several advantages for lab experiments, including its availability and tolerability, it also has limitations, such as its short half-life and potential interference with some assays. Future research on 3-[1-isobutyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid will likely focus on developing more selective COX-2 inhibitors, exploring its use in combination with other drugs, and investigating its potential use in the prevention and treatment of Alzheimer's disease.
Synthesis Methods
The synthesis of 3-[1-isobutyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid involves the condensation of 2-methylpropylbenzene with ethyl diazoacetate to form a beta-ketoester, which is then reduced to form the corresponding alcohol. The alcohol is then converted to the acid using a sequence of reactions involving oxidation and decarboxylation. This synthesis method has been optimized over the years to improve yield and purity.
Scientific Research Applications
Ibuprofen has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It is used to treat a variety of conditions, including arthritis, menstrual cramps, headaches, and fever. Ibuprofen has also been studied for its potential use in the prevention and treatment of cancer, Alzheimer's disease, and cardiovascular disease.
properties
IUPAC Name |
3-[1-(2-methylpropyl)-5-thiophen-2-ylpyrrol-2-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S/c1-11(2)10-16-12(6-8-15(17)18)5-7-13(16)14-4-3-9-19-14/h3-5,7,9,11H,6,8,10H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSWUSHBIQORRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC=C1C2=CC=CS2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-isobutyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid |
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